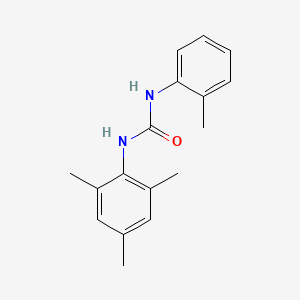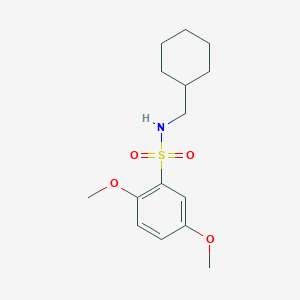
4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
説明
4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, also known as Sulfamethoxazole, is a widely used sulfonamide antibiotic that is used to treat various bacterial infections. It was first synthesized in 1963 and has since been used extensively in both clinical and research settings.
作用機序
4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole works by inhibiting the synthesis of folic acid, which is essential for bacterial growth and survival. 4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole blocks the action of dihydropteroate synthase, an enzyme that is involved in the synthesis of folic acid. This leads to the accumulation of dihydropteroic acid, which is toxic to the bacteria, ultimately leading to bacterial death.
Biochemical and Physiological Effects
4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole has been shown to have a broad spectrum of activity against various bacterial species. It is well absorbed from the gastrointestinal tract and is distributed widely throughout the body. It is metabolized in the liver and excreted in the urine. 4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole has been shown to have a half-life of approximately 10 hours in humans.
実験室実験の利点と制限
One advantage of 4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole is its broad spectrum of activity against various bacterial species. This makes it a useful tool for studying the effects of sulfonamides on bacterial growth and metabolism. However, one limitation of 4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole is its potential to cause resistance in bacterial populations. This can limit its usefulness in both clinical and research settings.
将来の方向性
Future research on 4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole could focus on developing new analogs with improved activity and reduced resistance. Additionally, research could focus on developing new methods for the synthesis of 4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole and its analogs. Finally, research could focus on developing new methods for the delivery of 4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole to improve its efficacy and reduce its side effects.
Conclusion
In conclusion, 4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole is a widely used sulfonamide antibiotic that has been extensively used in both clinical and research settings. Its mechanism of action involves inhibiting the synthesis of folic acid, ultimately leading to bacterial death. 4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole has a broad spectrum of activity against various bacterial species, making it a useful tool for studying the effects of sulfonamides on bacterial growth and metabolism. However, its potential to cause resistance in bacterial populations can limit its usefulness in both clinical and research settings. Future research on 4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole could focus on developing new analogs with improved activity and reduced resistance, developing new methods for its synthesis, and developing new methods for its delivery to improve its efficacy and reduce its side effects.
科学的研究の応用
4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole has been extensively used as an antibiotic in both clinical and research settings. It has been used to treat various bacterial infections, including urinary tract infections, respiratory infections, and skin infections. In research, 4-isopropyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamidezole has been used to study the effects of sulfonamides on bacterial growth and metabolism.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9(2)11-4-6-12(7-5-11)19(16,17)15-13-8-10(3)18-14-13/h4-9H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBLIFJUEIKSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4421683.png)


![4-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4421706.png)
![N-{4-[(allylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4421713.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4421725.png)

![1-[(2-methoxyphenoxy)acetyl]azocane](/img/structure/B4421749.png)
![2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421751.png)

